2-(2-methoxyphenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-(2-methoxyphenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenoxy group and a benzothiazole moiety, which are linked through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Attachment of the Acetamide Group: The benzothiazole intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamide linkage.
Introduction of the Methoxyphenoxy Group: Finally, the methoxyphenoxy group is introduced through a nucleophilic substitution reaction using 2-methoxyphenol and an appropriate leaving group such as a halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol or a quinone derivative.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a phenol, while reduction of the acetamide group could yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of dyes, polymers, or other materials.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide: Lacks the methyl group on the benzothiazole ring.
2-(2-methoxyphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide: Lacks the tetrahydro ring structure.
Uniqueness
The presence of the methoxyphenoxy group and the specific substitution pattern on the benzothiazole ring make 2-(2-methoxyphenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide unique. These structural features could confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H20N2O3S |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H20N2O3S/c1-11-7-8-12-15(9-11)23-17(18-12)19-16(20)10-22-14-6-4-3-5-13(14)21-2/h3-6,11H,7-10H2,1-2H3,(H,18,19,20) |
InChI Key |
USFFATRCZXLLSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)COC3=CC=CC=C3OC |
Origin of Product |
United States |
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